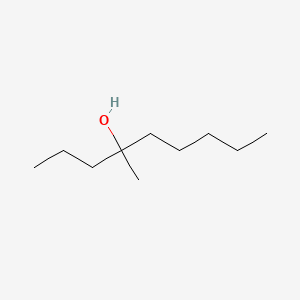

4-Methyl-4-nonanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103159. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylnonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCOAKPWVJCNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017019 | |

| Record name | 4-Methylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23418-38-4 | |

| Record name | 4-Methyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23418-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-nonanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-nonanol: Chemical Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-4-nonanol is a tertiary alcohol with significant interest in various fields of chemical research and development. Its specific structure, featuring a hydroxyl group on a quaternary carbon, imparts unique chemical and physical properties that are of interest in the synthesis of novel organic molecules and in the study of structure-activity relationships. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information.

Chemical Structure and Identification

This compound is a saturated aliphatic alcohol. The structure consists of a nonane (B91170) backbone with a methyl and a hydroxyl group both attached to the fourth carbon atom.

-

IUPAC Name: 4-methylnonan-4-ol[1]

-

Synonyms: 4-Methyl-4-hydroxynonane, n-Pentyl methyl n-propyl carbinol[3]

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of the available physical property data are computed rather than experimentally determined.

| Property | Value | Source |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |

| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (estimated for 4-methyl-5-nonanol) | [4] |

| Density | 0.828 g/mL (for 4-methyl-1-nonanol) | [5] |

| Solubility | Soluble in alcohol; sparingly soluble in water (175.4 mg/L @ 25 °C, estimated for 4-methyl-5-nonanol) | [4] |

| Refractive Index | 1.436 (for 4-methyl-1-nonanol) | [5] |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For this compound, this can be achieved by reacting 2-hexanone (B1666271) with propylmagnesium bromide or by reacting 4-nonanone (B1580890) with methylmagnesium bromide. The following protocol details the synthesis using 2-hexanone and propylmagnesium bromide.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

2-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

-

Preparation of the Grignard Reagent (Propylmagnesium Bromide):

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

-

In a dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopropane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 2-Hexanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 2-hexanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Characterization of this compound

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy Protocol:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The integration of the peaks will correspond to the number of protons. The hydroxyl proton will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment (the peak will disappear).

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 512-1024

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0-220 ppm

-

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the ten unique carbon atoms in the molecule. The quaternary carbon attached to the hydroxyl group will appear in the 70-80 ppm region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption will be from the hydroxyl group.

Sample Preparation:

-

A neat liquid sample can be analyzed by placing a drop of the purified alcohol between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

FTIR Spectroscopy Protocol:

-

Instrument: An FTIR spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Expected Absorptions:

-

A strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

Strong C-H stretching absorptions in the region of 3000-2850 cm⁻¹.

-

A C-O stretching absorption in the fingerprint region, typically around 1150-1050 cm⁻¹.

-

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight and fragmentation pattern.

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

GC-MS Protocol:

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Expected Results: The gas chromatogram should show a single major peak, indicating the purity of the sample. The mass spectrum of this peak will show the molecular ion peak (M⁺) at m/z 158, although it may be weak or absent for tertiary alcohols. Characteristic fragment ions will be observed due to the cleavage of bonds adjacent to the oxygen atom.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: May cause skin and eye irritation.[1] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols for its synthesis via the Grignard reaction and its characterization using modern spectroscopic techniques (NMR, FTIR, and GC-MS) offer a practical framework for its preparation and analysis. The summarized physicochemical properties and safety information further contribute to a complete understanding of this tertiary alcohol. This guide serves as a valuable resource for those interested in utilizing this compound in their research and development endeavors.

References

An In-depth Technical Guide to 4-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-4-nonanol, a tertiary alcohol with potential applications in various fields of chemical research and development. This document details its chemical identity, physicochemical properties, a proposed synthetic protocol, and an analytical methodology.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research setting.

-

Synonyms : A variety of synonyms are used to refer to this compound, including this compound, 4-Nonanol, 4-methyl-, and n-Pentyl methyl n-propyl carbinol.[1][3][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental procedures and understanding the compound's behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [3] |

| Molecular Weight | 158.28 g/mol | [2][3] |

| IUPAC Standard InChI | InChI=1S/C10H22O/c1-4-6-7-9-10(3,11)8-5-2/h11H,4-9H2,1-3H3 | |

| IUPAC Standard InChIKey | GDCOAKPWVJCNGI-UHFFFAOYSA-N | |

| SMILES | CCCCCC(C)(O)CCC | [4] |

| Topological Polar Surface Area | 20.23 Ų | [5] |

| XLogP3-AA (Predicted) | 3.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 6 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

This protocol describes a general procedure for the synthesis of this compound by the reaction of a Grignard reagent with a ketone. The Grignard reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (aqueous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried to exclude moisture.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Slowly add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Ketone:

-

Dissolve 2-hexanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the 2-hexanone solution to the stirred Grignard reagent. This reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Extraction:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M aqueous hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

This hypothetical protocol is based on standard methods for the analysis of volatile organic compounds and can be adapted for the quantification and identification of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable for the separation of alcohols.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a known concentration.

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

If analyzing complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound via Grignard reaction.

While this compound itself is not prominently featured in known biological signaling pathways, it belongs to a class of compounds (tertiary alcohols) that can have diverse biological activities. Further research is warranted to explore its potential pharmacological or toxicological profile. The methodologies and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

What is the CAS number for 4-Methyl-4-nonanol?

An In-Depth Technical Guide to 4-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and safety considerations. The information is tailored for researchers, scientists, and professionals in drug development. Notably, there is a significant lack of published data regarding the biological activity or potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a tertiary alcohol. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 23418-38-4 | [1][2][3] |

| Molecular Formula | C₁₀H₂₂O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [1][3] |

| IUPAC Name | 4-methylnonan-4-ol | [1] |

| Synonyms | n-Pentyl methyl n-propyl carbinol | [3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | |

| Solubility | Soluble in alcohol; sparingly soluble in water. |

Synthesis of this compound

The most common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[4][5] This involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, one viable pathway is the reaction of 2-nonanone (B1664094) with methylmagnesium bromide.

Representative Experimental Protocol: Grignard Synthesis

Disclaimer: This is a representative protocol based on established chemical principles for Grignard reactions and should be adapted and optimized as necessary. All procedures should be carried out by trained personnel in a suitable laboratory environment.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Bromomethane (B36050) (or a solution of methylmagnesium bromide in a suitable solvent)

-

2-Nonanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of bromomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining bromomethane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium bromide).

-

-

Reaction with 2-Nonanone:

-

Dissolve 2-nonanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Slowly add the 2-nonanone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Biological Activity and Relevance in Drug Development

A thorough review of scientific literature and chemical databases reveals a lack of information on the biological activity of this compound. There are no published studies that describe its interaction with biological systems, its mechanism of action, or any potential signaling pathways it might modulate. Consequently, its application in drug development is not documented. For professionals in this field, it is important to note that this compound is currently a chemical of interest for its physical and chemical properties rather than for any known pharmacological effects.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place.

References

An In-depth Technical Guide to 4-Methyl-4-nonanol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of the tertiary alcohol, 4-Methyl-4-nonanol. Detailed experimental protocols for its synthesis, purification, and analysis are presented to facilitate its use in a research setting. While not a conventional pharmaceutical agent, this document explores the potential relevance of this compound in drug development, drawing parallels with the known biological activities of long-chain and tertiary alcohols, such as antimicrobial and membrane-disrupting effects. This guide serves as a foundational resource for scientists interested in the unique characteristics and potential applications of this long-chain tertiary alcohol.

Introduction

This compound (CAS No. 23418-38-4) is a ten-carbon tertiary alcohol.[1] Its structure, featuring a hydroxyl group attached to a quaternary carbon, imparts specific chemical properties, such as resistance to oxidation.[2][3] While its primary documented application lies in the field of agriculture as an insect pheromone, its molecular architecture as a long-chain tertiary alcohol suggests potential for broader biological and pharmaceutical investigation.[2][3]

This guide aims to consolidate the available technical data on this compound, providing researchers with a reliable reference for its physical and chemical characteristics. Furthermore, it outlines detailed experimental methodologies for its synthesis and analysis and discusses its potential, though currently speculative, applications in the realm of drug discovery and development.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [4] |

| Molecular Weight | 158.28 g/mol | [4] |

| CAS Number | 23418-38-4 | [5] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [6] |

| Boiling Point | 206.00 to 207.00 °C @ 760.00 mm Hg (for 4-Methyl-5-nonanol) | [6] |

| Melting Point | Not available | |

| Density | 0.82800 to 0.83400 @ 25.00 °C (for 4-Methyl-5-nonanol) | [6] |

| Solubility | Soluble in alcohol; water solubility estimated at 175.4 mg/L @ 25 °C (for 4-Methyl-5-nonanol) | [6] |

| Refractive Index | 1.43400 to 1.44100 @ 20.00 °C (for 4-Methyl-5-nonanol) | [6] |

| Flash Point | 186.00 °F (85.56 °C) (for 4-Methyl-5-nonanol) | [6] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this proposed protocol, this compound is synthesized by reacting pentan-2-one with n-butylmagnesium bromide.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via Grignard Reaction.

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

Dry diethyl ether

-

n-Butyl bromide

-

Pentan-2-one

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine if necessary to initiate the reaction. Add a small amount of a solution of n-butyl bromide in dry diethyl ether from the dropping funnel. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of pentan-2-one in dry diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Continue adding the ammonium chloride solution until the magnesium salts are dissolved.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the organic extracts and wash with brine. Dry the ether solution over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by distillation under reduced pressure.[7][8]

Analytical Protocols

¹H NMR Analysis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Methylnonan-4-ol | C10H22O | CID 90924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nonanol, 4-methyl- [webbook.nist.gov]

- 6. This compound | 23418-38-4 [chemicalbook.com]

- 7. atc.io [atc.io]

- 8. How To [chem.rochester.edu]

Spectroscopic Profile of 4-Methyl-4-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 4-Methyl-4-nonanol (CAS No. 23418-38-4). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.4 - 1.2 | m | -CH₂- groups of propyl and pentyl chains |

| ~1.1 | s | -OH |

| ~1.05 | s | -CH₃ (at C4) |

| ~0.9 | t | terminal -CH₃ groups of propyl and pentyl chains |

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols. The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~72 | C4 (quaternary carbon) |

| ~45 | -CH₂- adjacent to C4 (propyl) |

| ~43 | -CH₂- adjacent to C4 (pentyl) |

| ~32 | -CH₂- (pentyl) |

| ~26 | -CH₂- (pentyl) |

| ~23 | -CH₃ (at C4) |

| ~17 | -CH₂- (propyl) |

| ~14 | terminal -CH₃ (propyl and pentyl) |

Note: Predicted data based on typical chemical shifts for similar aliphatic alcohols.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was obtained for a neat sample using a capillary cell.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| 2959 | Strong | C-H stretch (aliphatic) |

| 2932 | Strong | C-H stretch (aliphatic) |

| 2873 | Strong | C-H stretch (aliphatic) |

| 1466 | Medium | C-H bend (methylene) |

| 1378 | Medium | C-H bend (methyl) |

| 1153 | Medium | C-O stretch (tertiary alcohol) |

| 904 | Medium | O-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 4: Major Mass Spectral Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment Assignment |

| 115 | 100 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 73 | 95 | [C₄H₉O]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 43 | 75 | [C₃H₇]⁺ |

| 101 | 60 | [M - C₄H₉]⁺ (Loss of butyl from pentyl) |

| 87 | 50 | [M - C₅H₁₁]⁺ (Loss of pentyl group) |

Experimental Protocols

The following are generalized experimental protocols representative of the techniques used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-25 mg of liquid this compound is accurately weighed and transferred into a clean, dry NMR tube.

-

Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) is added to the NMR tube to dissolve the sample.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

-

The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a higher sample concentration or a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Standard acquisition parameters for a 300-500 MHz spectrometer are utilized, including appropriate pulse sequences and relaxation delays.

FT-IR Spectroscopy Protocol

Sample Preparation:

-

For a neat liquid sample, a single drop of this compound is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the two plates.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the neat liquid is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation and Data Acquisition:

-

A small volume (typically 1 µL) of the prepared sample solution is injected into the gas chromatograph.

-

The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.

-

The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.

-

The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.

-

The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of, for example, 40-400 amu.

-

The resulting data is processed to identify the compound based on its retention time and mass spectrum, which is compared to a spectral library (e.g., NIST).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 4-methyl-4-nonanol, a tertiary alcohol with potential applications in various fields of chemical research and development. The document details the core synthetic strategies, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale synthesis.

Overview of Synthetic Strategies

The synthesis of this compound, a tertiary alcohol, is most effectively achieved through the nucleophilic addition of an organometallic reagent to a suitable ketone. The two principal and most versatile methods involve the use of Grignard reagents and organolithium reagents. These approaches allow for the direct formation of the carbon-carbon bond at the quaternary center. A secondary approach involves the reduction of a precursor ketone, 4-methyl-4-nonanone, although the synthesis of this specific ketone is less direct than the organometallic addition routes to the alcohol.

The primary retrosynthetic disconnections for this compound via organometallic routes are illustrated below:

-

Route A: Disconnection of the methyl group, suggesting the reaction of a methyl-based organometallic reagent with 4-nonanone (B1580890).

-

Route B: Disconnection of a propyl group, pointing to the reaction of a propyl-based organometallic reagent with 2-hexanone (B1666271).

-

Route C: Disconnection of a pentyl (amyl) group, indicating the reaction of a pentyl-based organometallic reagent with 2-butanone.

Synthesis via Grignard Reagents

The Grignard reaction is a robust and widely utilized method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1] The general principle involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone or aldehyde.[1] For the synthesis of the tertiary alcohol this compound, a ketone is the required electrophile.[1]

Synthesis Pathways

Three logical Grignard-based pathways for the synthesis of this compound are:

-

Pathway 1: Methylmagnesium Halide and 4-Nonanone

-

This pathway involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 4-nonanone.

-

-

Pathway 2: n-Propylmagnesium Halide and 2-Hexanone

-

Here, a propyl Grignard reagent, like n-propylmagnesium bromide (CH₃CH₂CH₂MgBr), is reacted with 2-hexanone.

-

-

Pathway 3: n-Pentylmagnesium Halide and 2-Butanone

-

This approach utilizes a pentyl Grignard reagent, such as n-pentylmagnesium bromide (CH₃(CH₂)₄MgBr), and 2-butanone.

-

The following diagram illustrates these three Grignard synthesis pathways.

Quantitative Data

| Parameter | Pathway 1 (Analogous) | Pathway 2 (Analogous) | Pathway 3 (Analogous) |

| Starting Ketone | 4-Nonanone | 2-Hexanone | 2-Butanone |

| Grignard Reagent | Methylmagnesium bromide | n-Propylmagnesium bromide | n-Pentylmagnesium bromide |

| Typical Solvent | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether | Anhydrous Diethyl Ether |

| Reaction Time | 1-3 hours | 1-3 hours | 1-3 hours |

| Typical Yield | 60-90% (estimated) | 60-90% (estimated) | 60-90% (estimated) |

Experimental Protocol (General)

The following is a general protocol for the synthesis of a tertiary alcohol via a Grignard reaction, which can be adapted for any of the pathways described above.

Materials:

-

Magnesium turnings (1.2 eq.)

-

Alkyl bromide (1.1 eq.)

-

Ketone (1.0 eq.)

-

Anhydrous diethyl ether

-

1 M Sulfuric acid or saturated aqueous ammonium (B1175870) chloride

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (optional, for initiation)

Procedure:

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven or by flame-drying under an inert atmosphere. The apparatus is assembled and fitted with drying tubes to protect the reaction from atmospheric moisture.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A small portion of the alkyl bromide dissolved in anhydrous diethyl ether is added. The reaction may be initiated by gentle warming or the addition of a small iodine crystal. Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining alkyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

-

Addition of Ketone: The Grignard reagent solution is cooled in an ice bath. The ketone, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

-

Work-up and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of 1 M sulfuric acid or saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product can be purified by distillation under reduced pressure.

The following diagram outlines the general experimental workflow for a Grignard synthesis.

Synthesis via Organolithium Reagents

Organolithium reagents are generally more reactive than their Grignard counterparts and serve as excellent nucleophiles for the synthesis of alcohols from ketones.[3] The synthesis of 4-methyl-5-nonanol (B104968), a constitutional isomer of the target molecule, has been reported via the reaction of 2-methyl-1-pentanal with n-butyllithium, albeit with a modest yield of 67%.[4] A similar strategy can be employed for this compound.

Synthesis Pathway

The most direct organolithium pathway to this compound involves the reaction of methyllithium (B1224462) with 4-nonanone.

-

Pathway 4: Methyllithium and 4-Nonanone

-

Methyllithium (CH₃Li) is a potent nucleophile that will readily add to the carbonyl of 4-nonanone to form the corresponding lithium alkoxide, which is then protonated during work-up.

-

The diagram below illustrates this synthetic pathway.

Quantitative Data

| Parameter | Pathway 4 (Analogous) |

| Starting Ketone | 4-Nonanone |

| Organolithium Reagent | Methyllithium |

| Typical Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | -78 °C to 0 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | ~67% (based on isomer synthesis)[4] |

Experimental Protocol (General)

Materials:

-

4-Nonanone (1.0 eq.)

-

Methyllithium solution in diethyl ether (1.1 eq.)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen) is used.

-

Reaction: The 4-nonanone is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C using a dry ice/acetone bath. The methyllithium solution is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Synthesis of Ketone Precursors

The availability of the ketone starting materials is crucial for the successful synthesis of this compound.

-

4-Nonanone: This ketone can be synthesized via several methods, including the oxidation of 4-nonanol (B1584833) or the reaction of an organometallic reagent with a carboxylic acid derivative.

-

2-Hexanone: A common preparation involves the mercury(II)-catalyzed hydration of 1-hexyne (B1330390). This method has been reported to produce 2-hexanone in 78.8% yield.[2] An alternative is the Wacker-type oxidation of 1-hexene.[5]

-

2-Butanone (Methyl Ethyl Ketone - MEK): This is a common industrial solvent and is readily available commercially.

Conclusion

The synthesis of this compound is most practically achieved through the addition of organometallic reagents to ketones. Both Grignard and organolithium pathways offer viable and high-yielding routes. The choice of pathway may depend on the availability and cost of the starting materials. The provided protocols, based on well-established procedures for the synthesis of tertiary alcohols, offer a solid foundation for the laboratory preparation of this compound. Careful attention to anhydrous conditions is paramount for the success of these reactions.

References

The Uncharted Territory of a Niche Molecular Class: A Technical Guide to the Natural Occurrence of Tertiary Nonanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current scientific understanding of the natural occurrence of tertiary nonanol derivatives. While the natural world is a rich source of diverse chemical structures, tertiary nonanols represent a relatively underexplored class of compounds. This document summarizes the existing, albeit limited, knowledge of their natural sources, presents detailed experimental protocols for their analysis and bioactivity assessment, and explores the biological activities and potential signaling pathways of structurally related compounds to provide a framework for future research. The scarcity of quantitative data and specific biological studies on these exact molecules underscores the nascent stage of this research area and highlights significant opportunities for novel discoveries.

Identified Naturally Occurring Tertiary Nonanol Derivatives

Direct evidence for the natural occurrence of tertiary nonanol derivatives is sparse. However, a few isomers have been identified in specific natural contexts.

Table 1: Known Naturally Occurring Tertiary Nonanol Derivatives and Their Sources

| Compound Name | Structure | Natural Source(s) |

| 3-Methyl-3-octanol | CH₃(CH₂)₄C(OH)(CH₃)CH₂CH₃ | Identified as a volatile compound from the fungus Antrodia camphorata and as a flavor component in roast beef.[1] |

| 4,7-Dimethyl-4-octanol | (CH₃)₂CHCH₂CH₂C(OH)(CH₃)CH₂CH₂CH₃ | Reported as a minor constituent in the absolute of thyme (Thymus spp.). |

Methodologies for Investigation

The study of naturally occurring tertiary nonanols requires a combination of sophisticated analytical techniques for their isolation and identification, followed by a suite of in vitro assays to determine their biological activities.

Extraction and Analysis of Volatile Tertiary Alcohols

The volatile nature of tertiary nonanols makes them amenable to analysis by gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (SPME).

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Fungal Volatiles

This protocol is a generalized procedure for the analysis of volatile compounds, including tertiary alcohols, from fungal cultures.

-

Sample Preparation:

-

Aseptically place a small agar (B569324) plug of an actively growing fungal culture (e.g., Antrodia camphorata) into a 20 mL headspace vial containing a suitable sterile growth medium (e.g., Potato Dextrose Agar).

-

Seal the vial with a PTFE/silicone septum.

-

Incubate the vial at a controlled temperature (e.g., 25°C) for a period sufficient for fungal growth and production of volatile compounds (e.g., 7-14 days).

-

-

HS-SPME Procedure:

-

Pre-condition the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) according to the manufacturer's instructions.

-

Place the incubated vial in a heating block or water bath set to a specific extraction temperature (e.g., 50-60°C).

-

Manually or automatically insert the SPME fiber through the septum into the headspace above the fungal culture.

-

Expose the fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) to allow for the adsorption of volatile analytes.

-

Retract the fiber into the needle.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the heated injection port of the GC-MS system.

-

Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Use a temperature program to elute the compounds, for example: start at 40°C for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV), scanning a mass range of m/z 40-500.

-

-

Compound Identification:

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Figure 1: Workflow for the analysis of fungal volatile compounds using HS-SPME-GC-MS.

Biological Activity Assays

To evaluate the potential therapeutic applications of tertiary nonanol derivatives, a range of in vitro biological assays can be employed. The following are generalized protocols for key assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture:

-

Seed a human cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 3-methyl-3-octanol) in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Figure 2: General workflow of the MTT cytotoxicity assay.

Table 2: Summary of Key In Vitro Biological Activity Assays

| Assay | Principle | Endpoint Measured |

| Antimicrobial | ||

| Broth Microdilution | Serial dilution of the compound in liquid growth medium inoculated with bacteria. | Minimum Inhibitory Concentration (MIC) - lowest concentration with no visible growth. |

| Disk Diffusion | Compound-impregnated disk on an agar plate inoculated with bacteria. | Zone of inhibition diameter around the disk. |

| Antioxidant | ||

| DPPH Radical Scavenging | Reduction of the stable DPPH radical by an antioxidant compound. | Decrease in absorbance, indicating radical scavenging capacity (IC₅₀). |

| ABTS Radical Cation Scavenging | Reduction of the pre-formed ABTS radical cation by an antioxidant. | Decrease in absorbance, indicating radical scavenging capacity (IC₅₀). |

| Anti-inflammatory | ||

| Inhibition of NO Production | Measurement of nitric oxide (NO) production in LPS-stimulated macrophages. | Reduction in nitrite (B80452) concentration in the culture medium. |

| Cytokine Release Assay (ELISA) | Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. | Reduction in cytokine levels. |

Biological Activities and Potential Signaling Pathways

Due to the lack of specific studies on tertiary nonanol derivatives, their biological activities are largely inferred from studies on other short-chain aliphatic alcohols and structurally similar terpenoids.

Antimicrobial Activity

Aliphatic alcohols are known to exert antimicrobial effects primarily through the disruption of microbial cell membranes. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability. This can lead to the leakage of intracellular components and ultimately, cell death. The antimicrobial activity is often correlated with the hydrophobicity of the alcohol.

Anti-inflammatory Activity

Many terpenoids, which are structurally diverse natural products, have demonstrated potent anti-inflammatory effects. A key mechanism underlying this activity is the modulation of inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α and IL-6.[2][3] Some terpenoids have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[2] Given that some naturally occurring tertiary alcohols are terpenoids, it is plausible that they could exert anti-inflammatory effects through similar mechanisms.

Figure 3: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by anti-inflammatory terpenoids.

Cytotoxicity

Short-chain alcohols can induce cytotoxicity through various mechanisms, including the disruption of intracellular signaling, alterations in the cellular redox state, and increased production of reactive oxygen species.[4] Their ability to interfere with membrane structure and function can compromise cell integrity and lead to cell death.[5] The evaluation of the cytotoxic potential of novel tertiary nonanol derivatives against cancer cell lines is a critical step in assessing their therapeutic potential.

Conclusion and Future Directions

The study of naturally occurring tertiary nonanol derivatives is in its infancy. While a few examples have been identified, there is a significant lack of information regarding their abundance, biological activities, and mechanisms of action. This guide provides a foundational framework for researchers entering this field by outlining established methodologies for their investigation and by drawing parallels with structurally related compounds.

Future research should focus on:

-

Systematic Screening: Broader screening of natural sources, particularly fungi and aromatic plants, for the presence of novel tertiary nonanol derivatives.

-

Quantitative Analysis: Development of validated analytical methods for the quantification of these compounds in their natural matrices.

-

Isolation and Bioactivity Testing: Isolation of these compounds in sufficient quantities for comprehensive in vitro and in vivo biological activity testing.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their therapeutic potential.

The exploration of this niche chemical space holds promise for the discovery of new bioactive molecules with potential applications in the pharmaceutical, flavor, and fragrance industries.

References

- 1. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-Methyl-4-nonanol

An In-depth Technical Guide to 4-Methyl-4-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a tertiary alcohol with potential applications in various fields of chemical research. The document details its molecular characteristics, physical data, and outlines established methodologies for its synthesis and analysis. While the biological activity of this specific isomer is not extensively documented, this guide also explores the known roles of related isomers as insect pheromones and discusses the general principles of insect olfactory signaling as a potential framework for future investigation.

Chemical and Physical Properties

This compound is a ten-carbon tertiary alcohol. Its core chemical and physical characteristics are summarized below, providing essential data for experimental design and application.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| CAS Number | 23418-38-4 | [2] |

| Appearance | Colorless Liquid (estimated) | |

| Boiling Point | 213.4 °C (estimated) | |

| Melting Point | -1.53 °C (estimated) | |

| Density | 0.8260 g/cm³ (estimated) | |

| Refractive Index | 1.4330 (estimated) | |

| IUPAC Name | 4-methylnonan-4-ol | [1] |

| Synonyms | n-Pentyl methyl n-propyl carbinol | [2] |

Synthesis Protocol: Grignard Reaction

The synthesis of tertiary alcohols such as this compound is commonly achieved through a Grignard reaction.[3][4] This method involves the nucleophilic addition of a Grignard reagent to a ketone. Two potential pathways for the synthesis of this compound are outlined below.

Pathway A: Reaction of methylmagnesium bromide with 4-nonanone. Pathway B: Reaction of butylmagnesium bromide with 2-pentanone.

Below is a detailed experimental protocol based on the Grignard synthesis of a structurally similar tertiary alcohol, which can be adapted for this compound.[5]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Alkyl halide (e.g., bromomethane (B36050) for Pathway A or 1-bromobutane (B133212) for Pathway B)

-

Ketone (4-nonanone for Pathway A or 2-pentanone for Pathway B)

-

1 M Sulfuric acid

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.[5][6]

-

Place magnesium turnings in the flask.

-

Add a solution of the appropriate alkyl halide in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the alkyl halide solution to the magnesium turnings to initiate the reaction. The reaction may require gentle warming.[5]

-

Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.[5]

-

After the addition is complete, continue stirring until the magnesium has mostly reacted.[5]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve the corresponding ketone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[5]

-

After the addition is complete, allow the mixture to stir at room temperature.[5]

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M sulfuric acid.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by fractional distillation under reduced pressure.

-

Caption: Alternative Grignard reaction pathways for the synthesis of this compound.

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research purposes. The following are standard analytical techniques that can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Sample Preparation:

-

Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane). For complex matrices, a liquid-liquid extraction may be necessary.

-

Derivatization: For improved chromatographic performance and detection, derivatization to form a trimethylsilyl (B98337) (TMS) ether can be performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is particularly useful for polar compounds like alcohols.

Instrumentation and Parameters (General):

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically suitable for the analysis of alcohols.

-

Injector: Split/splitless injector, with an injection temperature of ~250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 40 °C and ramping up to 250 °C, can be optimized for separation.

-

MS Detector: Electron ionization (EI) at 70 eV is standard. The mass spectrum of tertiary alcohols may show a weak or absent molecular ion peak, with characteristic fragmentation patterns including the loss of water ([M-18]) and alkyl groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected Spectra:

-

¹H NMR: The spectrum will show characteristic signals for the different proton environments in the molecule. The hydroxyl proton will appear as a singlet, and its chemical shift can vary with concentration and temperature. The methyl and methylene (B1212753) protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The spectrum will show distinct signals for each of the ten carbon atoms in the molecule, providing confirmation of the carbon skeleton.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-established in the scientific literature, related isomers are known to function as insect pheromones. For instance, 4-methyl-5-nonanol (B104968) is a component of the aggregation pheromone of the red palm weevil and the sugarcane weevil.[8][9] Additionally, (4R)-(+)-4-methyl-1-nonanol has been identified as a female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor.[10]

These compounds exert their effects by interacting with specific olfactory receptors in insects. The general mechanism of insect olfaction involves the detection of volatile chemical cues by olfactory sensory neurons (OSNs) located in the insect's antennae and maxillary palps.

The binding of a pheromone molecule to an odorant receptor (OR) on the surface of an OSN can trigger a signaling cascade, leading to the opening of ion channels and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as attraction to a mate or a food source.

Caption: A potential olfactory signaling pathway in insects for pheromone detection.

Conclusion

This compound is a tertiary alcohol with well-defined chemical and physical properties. Standard organic synthesis techniques, such as the Grignard reaction, provide a reliable means for its preparation. Its analysis can be effectively performed using modern analytical methods like GC-MS and NMR spectroscopy. While its specific biological role remains an area for further investigation, the established pheromonal activity of its isomers suggests that this compound could be a valuable compound for research in chemical ecology and the development of novel pest management strategies. This guide provides a solid foundation of technical information to support such future research endeavors.

References

- 1. 4-Methylnonan-4-ol | C10H22O | CID 90924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. leah4sci.com [leah4sci.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.10 [people.whitman.edu]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Isomers of Methylnonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnonanol (C₁₀H₂₂O) represents a diverse group of saturated monohydric alcohols with a ten-carbon backbone. The structural variations within this group, arising from the different positions of the methyl group and the hydroxyl moiety on the nonane (B91170) chain, lead to a multitude of isomers. Each of these isomers possesses unique physicochemical properties that can influence their biological activity, toxicity, and potential applications in drug development and other scientific fields. This technical guide provides a comprehensive overview of the structural isomers of methylnonanol, their systematic classification, physicochemical properties, characteristic spectroscopic features, and general methodologies for their synthesis and separation.

Structural Isomers of Methylnonanol

The structural isomers of methylnonanol can be systematically categorized based on the position of the methyl group on the nonane chain and the location of the hydroxyl group. This leads to a large number of possible primary, secondary, and tertiary alcohols.

A systematic approach to identifying all structural isomers involves considering all possible nonane backbones (n-nonane, various methyl-octanes, ethyl-heptanes, etc.) and then placing a hydroxyl group on each unique carbon position. For the scope of this guide, we will focus on isomers derived from a single methyl-substituted nonane chain.

The isomers can be broadly classified as:

-

Primary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom (-CH₂OH).

-

Secondary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms (>CHOH).

-

Tertiary Alcohols: The hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms (≡COH).

Below is a representative, though not exhaustive, list of possible methylnonanol isomers to illustrate the diversity.

Table 1: Representative Structural Isomers of Methylnonanol

| IUPAC Name | Classification |

| 2-Methylnonan-1-ol | Primary |

| 3-Methylnonan-1-ol | Primary |

| 4-Methylnonan-1-ol | Primary |

| 5-Methylnonan-1-ol | Primary |

| 6-Methylnonan-1-ol | Primary |

| 7-Methylnonan-1-ol | Primary |

| 8-Methylnonan-1-ol | Primary |

| 2-Methylnonan-2-ol | Tertiary |

| 3-Methylnonan-3-ol | Tertiary |

| 4-Methylnonan-4-ol | Tertiary |

| 5-Methylnonan-5-ol | Tertiary |

| 2-Methylnonan-3-ol | Secondary |

| 5-Methylnonan-3-ol | Secondary |

| 7-Methylnonan-4-ol | Secondary |

This table provides a selection of isomers to demonstrate the naming and classification. A complete enumeration would be extensive.

Physicochemical Properties

The structural differences among the isomers of methylnonanol significantly impact their physical and chemical properties. These properties are crucial for predicting their behavior in various systems, including biological membranes and solvent environments. Due to the limited availability of experimental data for all isomers, predicted values from computational models are often utilized.

Table 2: Physicochemical Properties of Selected Methylnonanol Isomers

| Isomer | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 2-Methylnonan-1-ol | 213.4 | 0.826 | 1.434 |

| 2-Methylnonan-2-ol | 201.3 | 0.828 | 1.434 |

| 3-Methylnonan-1-ol | 214-215 (Predicted) | 0.828 (Predicted) | 1.436 (Predicted) |

| 4-Methylnonan-1-ol | 213-215 (Predicted) | 0.828 | 1.436 |

| 5-Methylnonan-5-ol | 198-200 (Predicted) | 0.825 (Predicted) | 1.433 (Predicted) |

| 7-Methylnonan-1-ol | 213.4 | 0.828 | 1.436 |

| 8-Methylnonan-1-ol | 222 | 0.84 | - |

Note: Some values are experimental while others are predicted and should be considered as estimates.[1][2][3][4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of methylnonanol isomers. The following sections outline the expected characteristic features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of the hydroxyl functional group.

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols.

-

C-O Stretch: The position of the C-O stretching vibration can help differentiate between primary, secondary, and tertiary alcohols:

-

Primary alcohols: ~1050 cm⁻¹

-

Secondary alcohols: ~1100 cm⁻¹

-

Tertiary alcohols: ~1150 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each proton.

-

¹H NMR:

-

-OH Proton: The chemical shift of the hydroxyl proton is variable (typically 1-5 ppm) and often appears as a broad singlet. Its position is dependent on concentration, solvent, and temperature.

-